Home > Products > Building Blocks P6076 > 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one
2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one - 1203705-57-0

2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one

Catalog Number: EVT-1742641
CAS Number: 1203705-57-0
Molecular Formula: C6H4BrN3O
Molecular Weight: 214.02 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

QO-40 (5-(Chloromethyl)-3-(Naphthalen-1-yl)-2-(Trifluoromethyl)Pyrazolo [1,5-a]pyrimidin-7(4H)-one)

  • Compound Description: QO-40 is a novel and selective activator of KCNQ2/KCNQ3 K+ channels. Research indicates it also stimulates Ca2+-activated K+ current (IK(Ca)) and interacts directly with the BKCa channel to increase IK(Ca) amplitude in GH3 cells .

5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one (HmtpO)

  • Compound Description: HmtpO is a versatile multidentate ligand used in the synthesis of various metal complexes. These complexes display a wide range of structural diversity and have shown promising antileishmanial activities. Notably, Cu(II) and Co(II) complexes with HmtpO exhibited significant activity against Leishmania infantum and Leishmania braziliensis [, ].
  • Compound Description: These are novel pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives that function as potent KCNQ2/3 potassium channel openers. These compounds demonstrate the potential for treating epilepsy and pain by decreasing neuronal firing [, ].

3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one

  • Compound Description: This compound serves as a key starting material in a Suzuki–Miyaura cross-coupling reaction for synthesizing a variety of 3-arylated 7-trifluoromethylpyrazolo[1,5-a]pyrimidin-5-one derivatives . This reaction allows the introduction of diverse aryl and heteroaryl groups at the 3-position, expanding the chemical space and potential biological applications of these compounds.
Overview

2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound belonging to the class of pyrazolo[1,5-a]pyrimidines, which are characterized by a fused ring structure comprising pyrazole and pyrimidine moieties. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of bromine at the 2-position and a carbonyl group at the 7-position contributes to its reactivity and utility in various chemical transformations.

Source and Classification

The compound can be classified as a halogenated pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are known for their diverse pharmacological properties, including anti-cancer and anti-inflammatory effects. The synthesis and functionalization of these compounds have been extensively studied in recent years, focusing on their potential as therapeutic agents and fluorescent materials .

Synthesis Analysis

Methods

The synthesis of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one typically involves several key steps:

  1. Starting Materials: The synthesis often begins with commercially available 3-aminopyrazole.
  2. Cyclocondensation Reaction: A common approach involves the cyclocondensation of 3-aminopyrazole with β-dicarbonyl compounds or other 1,3-bis-electrophiles. This reaction allows for the construction of the pyrazolo[1,5-a]pyrimidine framework while facilitating structural modifications at various positions .
  3. Bromination: The introduction of a bromine atom can be achieved through halogenation reactions using brominating agents such as phosphorus oxychloride or N-bromosuccinimide, which selectively target the desired position on the pyrazolo[1,5-a]pyrimidine core .

Technical Details

The reaction conditions typically involve refluxing the reactants in an appropriate solvent such as dimethylformamide or acetic acid. The progress of the reaction can be monitored using thin-layer chromatography. Purification is usually performed through column chromatography to obtain high-purity products.

Molecular Structure Analysis

Structure

The molecular structure of 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one features a fused bicyclic system comprising a pyrazole ring and a pyrimidine ring. The bromine atom is located at the 2-position, while the carbonyl group is situated at the 7-position.

Molecular Formula

  • Molecular Formula: C7_7H6_6BrN3_3O

Molecular Weight

  • Molecular Weight: Approximately 232.04 g/mol

Data

The compound's structure can be confirmed through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS), which provide insights into its molecular connectivity and functional groups.

Chemical Reactions Analysis

Reactions

2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one can participate in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The bromine atom can undergo nucleophilic substitution with various nucleophiles, leading to the formation of new derivatives.
  2. Condensation Reactions: The carbonyl group can participate in condensation reactions with amines or alcohols to form amides or esters.
  3. Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling methods allows for further functionalization at the brominated position .

Technical Details

These reactions often require specific conditions such as temperature control, choice of solvent, and the presence of catalysts to optimize yields and selectivity.

Mechanism of Action

Process

The mechanism of action for 2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one primarily revolves around its interactions with biological targets:

  1. Kinase Inhibition: Pyrazolo[1,5-a]pyrimidines have been shown to inhibit specific kinases, particularly casein kinase 2 (CK2). This inhibition may disrupt signaling pathways involved in cell proliferation and survival .
  2. Fluorescent Properties: The compound may exhibit fluorescence properties due to its conjugated system, making it useful in optical applications .

Data

Studies have demonstrated that modifications at various positions on the pyrazolo[1,5-a]pyrimidine core can significantly alter its biological activity and potency against specific targets.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a yellow solid.
  • Melting Point: Melting point ranges from approximately 172 °C to 174 °C depending on purity.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature conditions.
Applications

Scientific Uses

2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one has several applications in scientific research:

  1. Medicinal Chemistry: As a potential lead compound for developing new drugs targeting specific kinases involved in cancer.
  2. Fluorescent Probes: Its fluorescent properties make it suitable for use in bioimaging and sensing applications.
  3. Synthetic Intermediates: It serves as an important intermediate in synthesizing more complex organic molecules .
Introduction to Pyrazolo[1,5-a]pyrimidine Scaffolds in Medicinal Chemistry

The pyrazolo[1,5-a]pyrimidine (PP) scaffold represents a privileged structural motif in drug discovery, characterized by a fused bicyclic system combining pyrazole and pyrimidine rings. This versatile heterocycle exhibits remarkable structural plasticity, enabling diverse interactions with biological targets through hydrogen bonding, π-π stacking, and hydrophobic contacts. Its significance is evidenced by incorporation into FDA-approved therapeutics like the TRK inhibitors Larotrectinib and Entrectinib, which revolutionized treatment strategies for NTRK fusion-positive cancers [1] [8]. The scaffold's drug-like properties, including favorable solubility profiles, metabolic stability, and bioavailability, have cemented its position as a cornerstone in designing novel bioactive molecules across therapeutic areas [7].

Historical Context and Emergence of Brominated Derivatives

The exploration of pyrazolo[1,5-a]pyrimidine derivatives gained substantial momentum in the 1980s, initially focusing on CNS-active agents. Early research identified the PP core in Anxioselective agents like ocinaplon, which demonstrated potent anxiolytic effects without the sedative liabilities of benzodiazepines [7] [8]. This breakthrough highlighted the scaffold's potential for CNS penetration and target selectivity. Concurrently, researchers recognized that halogenation—particularly bromination—could profoundly alter the physicochemical and pharmacological profiles of heterocyclic compounds. Brominated heterocycles emerged as critical intermediates and bioactive entities, exemplified by compounds such as 3,5,6,7-tetrabromo-8-methoxyquinoline, which demonstrated potent antiproliferative activity (IC₅₀ values 5.45–9.6 μg/mL) against diverse cancer cell lines through topoisomerase-I inhibition [3].

The strategic incorporation of bromine into the PP scaffold evolved through parallel synthetic and medicinal chemistry advancements. Key synthetic methodologies enabled regioselective bromination at specific positions, particularly the C2 and C5 sites of the pyrazolo[1,5-a]pyrimidine core. One pivotal approach involved cyclocondensation reactions between β-ketoesters and 5-aminopyrazoles, providing efficient access to the 7-oxo derivatives [5] [8]. Subsequent electrophilic bromination or the use of brominated building blocks allowed the installation of bromine atoms at the C2 position. This synthetic versatility facilitated systematic exploration of structure-activity relationships, revealing that bromination significantly enhanced bioactivity across multiple therapeutic domains. The emergence of 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one as a distinct chemical entity coincided with high-throughput screening campaigns against Mycobacterium tuberculosis, where it demonstrated promising antitubercular activity (MIC values in the low micromolar range), positioning it as a lead structure for anti-infective development [5].

Table 1: Evolution of Key Brominated Pyrazolo[1,5-a]pyrimidine Derivatives in Medicinal Chemistry

CompoundTherapeutic AreaKey Biological ActivitySignificance
LarotrectinibOncology (TRK inhibition)Inhibition of tropomyosin receptor kinases in NTRK+ cancersFirst FDA-approved PP-based TRK inhibitor (2018)
EntrectinibOncology (TRK/ROS1/ALK)Pan-TRK, ROS1, and ALK kinase inhibitionFDA-approved (2019) for NTRK fusion-positive tumors
OcinaplonCNS (Anxiolytic)GABA_A receptor modulation with reduced sedationDemonstrated clinical anxiolytic efficacy
2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-oneAnti-infective/OncologyAntitubercular activity; Kinase modulationLead optimization candidate identified through HTS

Role of 2-Bromo Substitution in Bioactivity Modulation

The introduction of a bromine atom at the C2 position of pyrazolo[1,5-a]pyrimidin-7(4H)-one induces profound electronic and steric modifications that translate to enhanced biological activities. Bromine, with its substantial atomic radius (1.14 Å) and moderate electronegativity (2.96 on Pauling scale), creates a steric bulge while polarizing adjacent bonds. This polarization increases the acidity of the N1-H proton, strengthening hydrogen-bonding interactions with biological targets. X-ray crystallographic studies of the parent scaffold confirmed the dominance of the 7-oxo tautomer (C=O bond length: 1.23±0.01 Å), where bromine at C2 further stabilizes this configuration, optimizing the pharmacophore geometry for target binding [5].

In antitubercular applications, the 2-bromo derivative demonstrated substantially enhanced potency (MIC: 1.56-3.13 µg/mL) compared to its non-brominated counterpart (MIC: >50 µg/mL) against Mycobacterium tuberculosis H37Rv [5]. This dramatic improvement stemmed from multiple factors: First, bromine's hydrophobic character enhanced membrane penetration, critical for targeting intracellular pathogens. Second, it conferred resistance to oxidative metabolism by mycobacterial flavin-dependent hydroxylases (e.g., Rv1751), which rapidly degraded non-halogenated analogs. Resistance studies revealed that deletion of Rv1751 rendered Mtb hypersensitive to the 2-bromo derivative, confirming bromine's role in metabolic stabilization.

Beyond anti-infective applications, the 2-bromo modification proved instrumental in optimizing kinase inhibitory profiles. Molecular docking studies indicated that the bromine atom occupies a hydrophobic subpocket in the ATP-binding site of kinases like TRKA, forming favorable van der Waals contacts with conserved residues (e.g., Leu657 and Phe646) [1] [4]. In CRF1 receptor antagonists, bromination at C2 enhanced binding affinity (Kᵢ < 50 nM for optimized analogs) by improving shape complementarity with a lipophilic receptor cleft [4]. The bromine atom also served as a versatile synthetic handle for further derivatization via transition metal-catalyzed cross-coupling reactions, enabling efficient generation of structure-activity relationship (SAR) libraries. Palladium-catalyzed Suzuki-Miyaura couplings, for instance, allowed the introduction of diverse aryl, heteroaryl, and vinyl groups at C2, facilitating the exploration of steric and electronic effects on target engagement [5] [8].

Table 2: Impact of 2-Bromo Substitution on Bioactivity Across Therapeutic Applications

Therapeutic AreaBiological TargetEffect of 2-Br SubstitutionMagnitude of Enhancement
AntitubercularMycobacterial growthEnhanced whole-cell activity; Resistance to Rv1751 hydroxylase16-32 fold MIC reduction vs. non-Br analog
Oncology (Kinase inhibition)Tropomyosin receptor kinases (TRK)Improved hydrophobic pocket occupancy; Increased cellular potencyBinding affinity improvements up to 10-fold
CNSCRF1 receptorEnhanced lipophilic interactions; Improved receptor residence timeKᵢ reduction to nanomolar levels
AntimicrobialMRSA strainsIncreased membrane penetration; Reduced efflux susceptibilityMIC values reduced to ≤6.25 µg/mL

The 2-bromo group also significantly influenced the physicochemical profile of the scaffold. It increased logP by approximately 1 unit, enhancing passive diffusion while maintaining aqueous solubility through the hydrogen-bonding capacity of the 7-oxo group and N3 nitrogen. This balanced lipophilicity proved crucial for achieving cellular activity in both antibacterial and anticancer contexts. In antimycobacterial studies, removal of the bromine atom resulted in complete loss of activity, underscoring its indispensability [5] [6]. Similarly, in anticancer profiling against HT29, HeLa, and C6 cell lines, brominated derivatives consistently outperformed their non-halogenated counterparts in proliferation assays [3]. The apoptosis induction capacity of these compounds, confirmed through DNA laddering assays, further validated the functional impact of bromination on biological efficacy [3].

The strategic incorporation of bromine at C2 thus represents a sophisticated medicinal chemistry optimization that simultaneously addresses multiple parameters: target binding affinity, metabolic stability, membrane permeability, and synthetic versatility. This multi-faceted enhancement explains why 2-bromopyrazolo[1,5-a]pyrimidin-7(4H)-one has emerged as a privileged intermediate and lead structure in contemporary drug discovery programs spanning infectious diseases, oncology, and CNS disorders.

Properties

CAS Number

1203705-57-0

Product Name

2-Bromopyrazolo[1,5-a]pyrimidin-7(4H)-one

IUPAC Name

2-bromo-1H-pyrazolo[1,5-a]pyrimidin-7-one

Molecular Formula

C6H4BrN3O

Molecular Weight

214.02 g/mol

InChI

InChI=1S/C6H4BrN3O/c7-4-3-5-8-2-1-6(11)10(5)9-4/h1-3,9H

InChI Key

OFDSFRLXEQUJGL-UHFFFAOYSA-N

SMILES

C1=CN=C2C=C(NN2C1=O)Br

Canonical SMILES

C1=CN=C2C=C(NN2C1=O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.